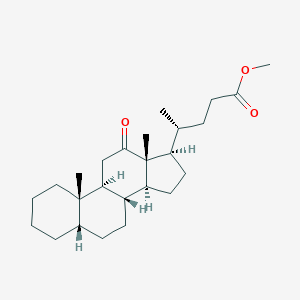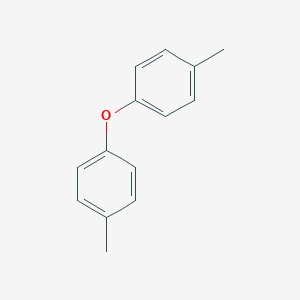
对甲苯醚
描述
P-Tolyl ether (also known as p-Tolyl ethyl ether) is an organic compound with the molecular formula C8H10O. It is a colorless, volatile liquid with a characteristic sweet smell. P-Tolyl ether is a member of the class of compounds known as ethers, which are compounds that contain an oxygen atom bonded to two alkyl or aryl groups. P-Tolyl ether is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and agrochemicals.
科学研究应用
有机凝胶化性质
- 手性驱动性质:对甲苯基甘油醚通常与已知的凝胶剂家族无关,它可以在烃类介质中形成稳定的透明凝胶。它的胶凝能力受凝胶剂的手性特征显着影响,表明在手性材料合成和分析中具有独特的应用 (A. A. Bredikhin 等人,2010 年).
合成方法
- 微波辐射:在微波辐射下通过相转移催化合成对甲苯基苄基醚提供了一种高产率和高效的方法,展示了该化学物质在有机合成中的相关性以及在创造复杂有机分子中进行工业应用的潜力 (彭少辉,2011 年).
作用机制
Target of Action
It is an ether compound, which typically have two alkyl or aryl groups bonded to an oxygen atom . The tolyl groups in p-Tolyl ether are aryl groups commonly found in the structure of diverse chemical compounds .
Mode of Action
Compounds with tolyl groups are often functionalized into other compounds through williamson etherification, using tolyl alcohols as reagents, or by c-c coupling reactions .
Biochemical Pathways
It’s worth noting that tolyl groups are commonly found in the structure of diverse chemical compounds and can be involved in various biochemical reactions .
安全和危害
生化分析
Biochemical Properties
It is known that ether lipids like p-Tolyl ether can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes . Ether lipids are also important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .
Molecular Mechanism
It is known that ether lipids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
1-methyl-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHGNUFMPSTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061800 | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1579-40-4 | |
| Record name | 1,1′-Oxybis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-oxybis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the molecular formula and weight of p-tolyl ether?
A1: The molecular formula of p-tolyl ether is C14H14O, and its molecular weight is 198.26 g/mol. []
Q2: What are the key spectroscopic characteristics of p-tolyl ether?
A2: Solid-state 13C NMR studies, coupled with X-ray diffraction and quantum mechanical calculations, provide detailed insights into the carbon chemical shift tensors of p-tolyl ether. These tensors, particularly for carbons directly bonded to the oxygen atom, are sensitive indicators of the structural and electronic characteristics of the ether linkage. []
Q3: Does p-tolyl ether exhibit chirality?
A3: While p-tolyl ether itself is not chiral, research has shown that it can form conformationally chiral molecules in its solid state. This chirality arises from the inherent asymmetry of its molecular structure in the crystalline form. Interestingly, even commercial samples of di(p-tolyl) ether have been found to be optically active, suggesting spontaneous resolution during crystallization. []
Q4: Can p-tolyl ether derivatives act as ligands in catalytic reactions?
A4: Yes, researchers have successfully synthesized mono- and bis-pyrazole compounds incorporating p-tolyl ether and rigid xanthene backbones. These compounds, designed as analogs of DPEphos and Xantphos ligands, demonstrate notable activity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient aryl halide and aryl boronic acid coupling to form biaryl compounds. []
Q5: How do phenoxaphosphine-based ligands with p-tolyl ether backbones perform in hydroformylation reactions?
A5: Studies on phenoxaphosphine-based diphosphine ligands incorporating p-tolyl ether backbones reveal their influence on rhodium-catalyzed hydroformylation of 1-octene. These ligands, while exhibiting lower activity and regioselectivity compared to their xanthene-based counterparts, still contribute to increased catalytic activity and a shift towards branched aldehyde products. []
Q6: How is fluorodifen, a herbicide containing a p-tolyl ether moiety, metabolized by plants?
A6: Research on fluorodifen (p-nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl ether) metabolism in peanut and cucumber seedlings reveals a primary degradation pathway involving hydrolysis of the ether linkage, followed by reduction of the resulting p-nitrophenol to p-aminophenol. This process, while slower in cucumbers, contributes to the differential susceptibility of these plant species to the herbicide. [, , , ]
Q7: Can microorganisms degrade fluorodifen in soil?
A7: Yes, soil microorganisms demonstrate the ability to metabolize fluorodifen. This degradation process, influenced by the presence of carbon and nitrogen sources, involves the hydrolysis of the ether linkage and the release of nitrite ions. Notably, the degradation rate is slower when fluorodifen is the sole carbon and nitrogen source. []
Q8: What is the impact of herbicides like fluorodifen on glutathione peroxidase activity in plants?
A8: Studies on the effects of fluorodifen on Italian ryegrass (Lolium multiflorum) and Festuca (Festuca arundinacea) indicate differential responses in glutathione peroxidase (GPX) activity. While fluorodifen generally induces GPX activity in Italian ryegrass, potentially as a defense mechanism against oxidative stress, it inhibits GPX activity in Festuca, possibly due to slower detoxification rates. []
Q9: How can p-tolyl ether derivatives be analyzed after reacting with silk and wool fibers?
A9: Gas chromatography (GC), employing both OV-17 and Dexsil 300 GC columns, proves effective in analyzing silk and wool fibers treated with aryl glycidyl ethers, including p-tolyl glycidyl ether (TGE). After hydrolysis and derivatization, GC analysis allows for the identification and quantification of artifact amino acids formed during the reaction. Importantly, this method allows for the detection of O-(2-hydroxy-3-p-tolyloxypropyl)tyrosine (TGE-TYR), which conventional amino acid analyzers often miss. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

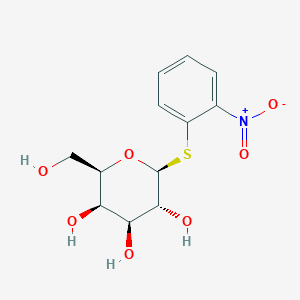

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
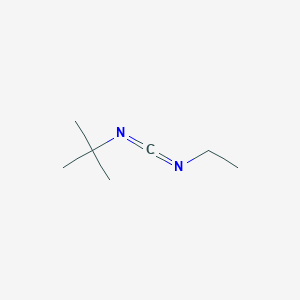
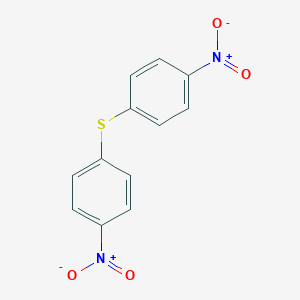
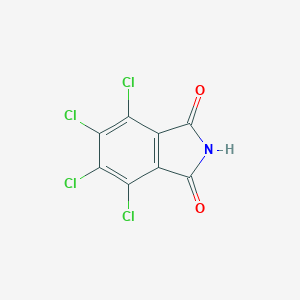

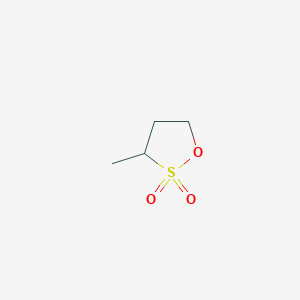
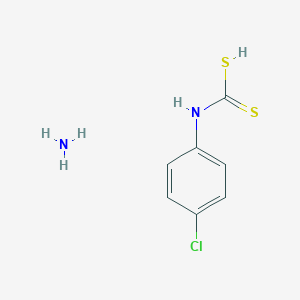



![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
